molecular formula C18H18F3N7 B12246339 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine

9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12246339
M. Wt: 389.4 g/mol
InChI Key: GMGIRNARZCKQKI-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and various pharmaceuticals. The presence of a trifluoromethyl group and a piperazine ring further enhances its potential biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a halogenated purine intermediate.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the purine core, potentially yielding dihydropurine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with nucleic acids and proteins. Its purine core makes it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its structural similarity to nucleotides suggests it may have antiviral or anticancer properties. Additionally, the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may also find applications in the design of novel catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit the activity of enzymes involved in nucleic acid synthesis or signal transduction pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
  • 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-pyrimidine

Uniqueness

Compared to similar compounds, 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine stands out due to its specific combination of a purine core with a trifluoromethyl-substituted pyridine and a piperazine ring. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18F3N7

Molecular Weight

389.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]purine

InChI

InChI=1S/C18H18F3N7/c19-18(20,21)13-2-1-3-14(25-13)26-6-8-27(9-7-26)16-15-17(23-10-22-16)28(11-24-15)12-4-5-12/h1-3,10-12H,4-9H2

InChI Key

GMGIRNARZCKQKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC(=N5)C(F)(F)F

Origin of Product

United States

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